molecular formula C19H26F2N4O5S B10922825 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10922825
M. Wt: 460.5 g/mol
InChI Key: XOSICEBCJQYDSQ-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluoromethyl group, a methylpyrazolylsulfonyl group, and a trimethoxybenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group through difluoromethylation reactions. The sulfonyl group is then added via sulfonylation reactions, and the final step involves the attachment of the trimethoxybenzyl group to the piperazine ring.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl and trimethoxybenzyl groups contribute to its overall stability and solubility. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with similar compounds, such as:

  • 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxyphenyl)piperazine

These compounds share similar structural features but differ in the position or nature of the substituents on the aromatic ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H26F2N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H26F2N4O5S/c1-13-17(11-22-25(13)19(20)21)31(26,27)24-7-5-23(6-8-24)12-14-9-15(28-2)18(30-4)16(10-14)29-3/h9-11,19H,5-8,12H2,1-4H3

InChI Key

XOSICEBCJQYDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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